molecular formula C24H17BrN2O5 B302989 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Katalognummer B302989
Molekulargewicht: 493.3 g/mol
InChI-Schlüssel: WBQXQPVNRFHHAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid, also known as BRD 3308, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 works by binding to the bromodomain of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4, which prevents it from binding to acetylated histones and regulating gene expression. This inhibition of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4 activity leads to the suppression of cancer cell growth and the induction of apoptosis in cancer cells. Additionally, the anti-inflammatory properties of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 may be attributed to its ability to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
Biochemical and Physiological Effects
5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has been shown to have significant biochemical and physiological effects in various scientific research studies. Inhibition of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4 activity by 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has been linked to the suppression of cancer cell growth, the induction of apoptosis in cancer cells, and the inhibition of inflammatory responses. Additionally, 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has been shown to have a high binding affinity for 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4, making it a potent inhibitor of this enzyme.

Vorteile Und Einschränkungen Für Laborexperimente

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has several advantages for use in lab experiments. It is a highly potent and specific inhibitor of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4, making it a valuable tool for studying the role of this enzyme in gene regulation and cancer cell growth. Additionally, its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. However, there are also limitations to the use of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 in lab experiments. Its high potency may lead to off-target effects, and its relatively short half-life may require frequent dosing in in vivo studies.

Zukünftige Richtungen

There are several future directions for the research and development of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308. One potential application is in the development of cancer therapies that target 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4. Additionally, further research is needed to fully understand the anti-inflammatory properties of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 and its potential use in the treatment of inflammatory diseases. Furthermore, the optimization of the synthesis method for 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 may lead to the development of more potent and selective inhibitors of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4.

Synthesemethoden

The synthesis of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 involves the reaction of 5-bromoanthranilic acid with 2-(1-phenylethyl)malonic acid diethyl ester in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with 1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid to obtain 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308. This synthesis method has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has been shown to have potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of a specific enzyme called 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4, which plays a critical role in the regulation of gene expression. Inhibition of 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid4 has been linked to the suppression of cancer cell growth and the induction of apoptosis in cancer cells. 5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid 3308 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

Produktname

5-bromo-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid

Molekularformel

C24H17BrN2O5

Molekulargewicht

493.3 g/mol

IUPAC-Name

5-bromo-2-[[1,3-dioxo-2-(1-phenylethyl)isoindole-5-carbonyl]amino]benzoic acid

InChI

InChI=1S/C24H17BrN2O5/c1-13(14-5-3-2-4-6-14)27-22(29)17-9-7-15(11-18(17)23(27)30)21(28)26-20-10-8-16(25)12-19(20)24(31)32/h2-13H,1H3,(H,26,28)(H,31,32)

InChI-Schlüssel

WBQXQPVNRFHHAS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Kanonische SMILES

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.